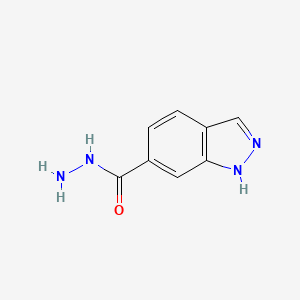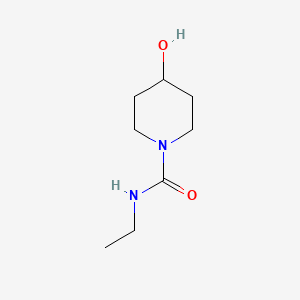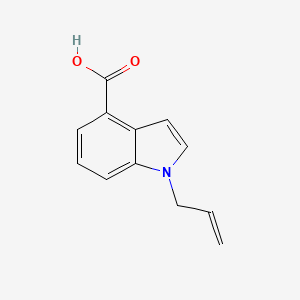
2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile
Vue d'ensemble
Description
The compound is a derivative of 2-hydroxyethylamino compounds. These compounds are often used in the synthesis of various pharmaceuticals and have a wide range of applications .
Molecular Structure Analysis
The molecular structure of similar compounds involves a hydroxyethylamino group attached to a carbon chain .Chemical Reactions Analysis
Again, while specific reactions involving “2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile” are not available, similar compounds are known to undergo a variety of reactions, including degradation in carbonated environments .Physical And Chemical Properties Analysis
Physical and chemical properties of similar compounds have been studied, including surface tension in water and hydrochloric acid .Applications De Recherche Scientifique
Corrosion Inhibition and Surface Analysis :
- 2-((2-Aminophenyl)thio)-4,6-dimethylnicotinonitrile and related derivatives have been explored as corrosion inhibitors for carbon steel in acidic environments. Research shows these compounds effectively prevent corrosion and can be adsorbed onto the steel surface, fitting the Langmuir adsorption isotherm. Their effectiveness was confirmed through electrochemical methods, surface analysis, and quantum calculations (Fouda, El-Askalany, Melouk, & Elsheikh, 2020).
Medical Imaging and Alzheimer’s Disease :
- A derivative of 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile, specifically [18F]FDDNP, has been used in positron emission tomography (PET) scans to identify and monitor the progression of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. This technique offers a noninvasive approach to understanding Alzheimer's pathology and monitoring treatment efficacy (Shoghi-Jadid et al., 2002).
Cyanide Detection in Water :
- Certain compounds, like 2-(4-hydroxybenzylidene)malononitrile, which are structurally similar to this compound, have been synthesized for use as optical devices in detecting cyanide in water. These compounds exhibit color changes in response to cyanide, providing a visual means of detecting harmful levels of cyanide in drinking water (Schramm, Menger, & Machado, 2016).
Chemical Reactions and Derivative Synthesis :
- Studies on the reactions of 4,6-dimethyl-2-arylaminonicotinonitriles have provided insights into the formation of various chemical derivatives under different conditions, such as with concentrated acids. These reactions have implications for synthesizing novel compounds for various applications (Shramm & Konshin, 1982).
Antiviral and Antimicrobial Activities :
- A study focusing on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, which are related to the chemical structure of interest, revealed their potential as antiviral agents against various viruses, including herpes simplex and HIV. This suggests a possible role for similar compounds in antiviral drug development (Holý et al., 2002).
Polymer Science and Hydrogel Development :
- Research has been conducted on hydrogels derived from triblock copolymers that include 2-(2-Hydroxyethylamino) elements. These hydrogels demonstrate temperature- and pH-sensitive behaviors and have potential applications in biomedical fields like drug delivery and tissue engineering (Xu, Kang, & Neoh, 2006).
Pharmacological Potential :
- A recent study on coumarin derivatives, formed using a reaction involving a compound structurally similar to this compound, demonstrated significant antioxidant and anti-inflammatory activities. These findings suggest potential pharmacological applications for similar compounds (Al-Hazmy et al., 2022).
Mécanisme D'action
Target of Action
It shares structural similarities with mitoxantrone , a chemotherapeutic agent. Mitoxantrone primarily targets DNA by intercalating into its structure
Mode of Action
Mitoxantrone, a structurally similar compound, intercalates into dna, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . It’s possible that 2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile may have a similar mode of action.
Biochemical Pathways
Compounds like mitoxantrone, which intercalate into dna, can affect a variety of cellular processes, including cell cycle progression, transcription, and translation .
Result of Action
Dna-intercalating agents like mitoxantrone can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(2-Hydroxyethylamino)-4,6-dimethylnicotinonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can influence the activity of protein kinases, which are essential for signal transduction pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of mammalian cell lines by arresting cells in the G1 phase and accumulating them in the G2 phase . This compound also impacts gene expression by modulating the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active sites of CDKs, inhibiting their activity and thereby affecting cell cycle progression . Additionally, it can activate or inhibit other enzymes involved in metabolic pathways, leading to changes in cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It has been observed to localize primarily in the liver and intestines, with minimal accumulation in other tissues . This distribution pattern suggests that it is primarily cleared through hepatobiliary and renal pathways .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity .
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)-4,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-5-8(2)13-10(9(7)6-11)12-3-4-14/h5,14H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICNJQQQZSTDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B1386128.png)

![N-Methyl-N-[2-(4-methylphenoxy)benzyl]amine](/img/structure/B1386130.png)


![4-[(3-Methoxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1386137.png)
amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)

![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)

